7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS No.: 1936437-50-1
Cat. No.: VC20144655
Molecular Formula: C6H5IN4
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine - 1936437-50-1](/images/structure/VC20144655.png)
Specification
CAS No. | 1936437-50-1 |
---|---|
Molecular Formula | C6H5IN4 |
Molecular Weight | 260.04 g/mol |
IUPAC Name | 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C6H5IN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11) |
Standard InChI Key | IBHWCIGLLKMCAY-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=C(N1)C(=NC=N2)N)I |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecular framework of 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine consists of a pyrrolo[3,2-d]pyrimidine core, a bicyclic system merging pyrrole and pyrimidine rings. The iodine atom occupies the 7-position, while the 4-position features an amine group, creating distinct electronic and steric profiles critical for molecular interactions.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅IN₄ | |
Molecular Weight | 260.04 g/mol | |
SMILES Notation | C1=C(C2=C(N1)C(=NC=N2)N)I | |
InChIKey | IBHWCIGLLKMCAY-UHFFFAOYSA-N | |
XLogP3 (Predicted) | 1.2 |
The iodine atom’s polarizability enhances intermolecular interactions, while the amine group facilitates hydrogen bonding, making this compound a versatile scaffold for pharmacophore development .
Synthesis and Manufacturing Approaches
Halogenation Strategies
The synthesis of 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves regioselective halogenation of a pyrrolopyrimidine precursor. While explicit details remain proprietary, analogous routes described in GlaxoSmithKline’s patent US 9,907,847 B2 highlight the use of:
-
Electrophilic iodination using iodine monochloride (ICl) in dichloromethane at -10°C to 0°C .
-
Metal-halogen exchange reactions employing organometallic reagents to introduce iodine at specific positions .
Table 2: Representative Reaction Conditions
Parameter | Specification |
---|---|
Temperature Range | -10°C to 25°C |
Catalyst | Palladium(II) acetate |
Solvent | Tetrahydrofuran (THF) |
Yield Optimization | 72-85% (crude) |
Post-synthetic purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Physicochemical Properties and Analytical Profiling
Spectroscopic and Chromatographic Data
Mass spectrometric analysis reveals a predominant [M+H]+ ion at m/z 260.96318, with collision cross-section (CCS) values of 135.5 Ų in positive ion mode . The compound’s UV-Vis spectrum (methanol) shows λmax at 274 nm and 312 nm, indicative of π→π* transitions within the aromatic system.
Table 3: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
Aqueous Solubility | 0.12 mg/mL (25°C) | SwissADME Prediction |
LogP | 1.4 | XLogP3 |
pKa (Amine) | 3.8 | MarvinSketch |
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a retention time of 6.7 minutes under isocratic conditions .
Parameter | Requirement |
---|---|
Personal Protection | Nitrile gloves, safety goggles |
Ventilation | Fume hood (0.5 m/s face velocity) |
Spill Management | Inert absorbent, 10% sodium thiosulfate solution |
Chronic toxicity data remain unavailable, necessitating strict adherence to REACH guidelines for novel substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume